

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Exserohilum

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Exserohilum is a genus of dematiaceous fungi that can cause a range of infections in humans, from localized sinusitis and keratitis to severe and life-threatening invasive diseases, particularly in immunocompromised individuals. A notable outbreak of fungal meningitis in the United States was linked to contaminated steroid injections containing Exserohilum rostratum. Given the clinical significance of these fungi, accurate determination of their susceptibility to antifungal agents is crucial for guiding therapeutic decisions and for the development of new antifungal drugs.

These application notes provide detailed protocols for performing in vitro antifungal susceptibility testing of Exserohilum species, primarily based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

Data Presentation: Antifungal Susceptibility of Exserohilum Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various antifungal agents against Exserohilum species, compiled from published research. It is







important to note that the clinical interpretation of these in vitro results is not yet fully established for Exserohilum.

Table 1: MIC Ranges, MIC₅₀, and MIC₉₀ of Various Antifungal Agents against Exserohilum rostratum



Antifungal Agent	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Amphotericin B	34	<0.03 - 0.5	0.12	0.25	[1]
24	0.06 - 1	-	-	[2]	
6	0.25 - 16	-	-	[3][4]	_
Itraconazole	34	<0.03 - 0.5	0.12	0.25	
24	0.125 - 0.5	-	-	[2]	
6	0.25 - 16	-	-	[3][4]	_
Posaconazol e	34	<0.03 - 0.25	0.06	0.12	[1]
24	0.06 - 0.5	-	-	[2]	
6	0.25 - 16	-	-	[3][4]	_
Voriconazole	34	0.12 - 2	0.5	1	
24	0.5 - 2	-	-	[2]	
6	0.01 - 16	-	-	[3][4]	_
Isavuconazol e	24	1 - 8	-	-	[2]
Anidulafungin	34	0.25 - >8	2	4	[1]
Caspofungin	34	0.25 - >8	2	8	[1]
24	0.5 - 4	-	-	[2]	
Micafungin	34	<0.03 - 8	0.25	2	<u> </u>
24	0.008 - 8	-	-	[2]	
Terbinafine	34	<0.03 - 0.12	0.03	0.06	
6	0.01 - 1	-	-	[3][4]	
Flucytosine	6	1 - 64	-	-	[3][4]



MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Geometric Mean MICs of Various Antifungal Agents against a Global Collection of Exserohilum Species

Antifungal Agent	Exserohilum spp. (n=24) GM MIC (µg/mL)	E. rostratum (n=10) GM MIC (μg/mL)	Reference
Amphotericin B	0.24	-	[2]
Isavuconazole	1.38	3.03	[2]
Posaconazole	0.16	0.16	[2]
Itraconazole	0.33	-	[2]
Voriconazole	0.8	1.15	[2]
Fluconazole	15.6	-	[2]
Caspofungin (MEC)	1.05	-	[2]
Micafungin (MEC)	0.21	-	[2]

GM MIC refers to the Geometric Mean of the Minimum Inhibitory Concentrations. MEC stands for Minimum Effective Concentration, used for echinocandins.

Experimental Protocols

The following protocols are based on the CLSI M38-A2 standard for broth microdilution testing of filamentous fungi.[5][6][7][8]

Fungal Isolate Culture and Maintenance

- Culture Medium: Grow Exserohilum isolates on Potato Dextrose Agar (PDA) or V-8 juice agar.[3][4]
- Incubation: Incubate cultures at 35°C for 7 to 14 days, or until adequate sporulation is observed.[3][4]



• Storage: For long-term storage, maintain isolates on PDA slants at 4°C.

Inoculum Preparation

The goal is to prepare a standardized suspension of conidia.

- Harvesting Conidia:
 - Flood the surface of a mature fungal culture with approximately 1 mL of sterile 0.85% saline containing 0.05% Tween 80.
 - Gently scrape the surface of the colony with a sterile loop or a bent needle to dislodge the conidia.
 - Transfer the resulting suspension to a sterile tube.
- Adjusting Inoculum Concentration:
 - Allow heavy particles to settle for 3-5 minutes.
 - Transfer the upper part of the suspension to a new sterile tube.
 - Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an optical density of 0.09 to 0.13 (equivalent to a 0.5 McFarland standard).
 - Alternatively, use a hemacytometer to count the conidia and adjust the concentration to 0.4×10^4 to 5×10^4 CFU/mL.[3][4]
 - Perform a 1:50 dilution of the adjusted stock suspension in RPMI 1640 medium to achieve the final inoculum concentration.

Antifungal Agent Preparation

 Stock Solutions: Prepare stock solutions of antifungal agents at a concentration of at least 100 times the highest concentration to be tested. The solvent will depend on the specific antifungal agent (e.g., dimethyl sulfoxide for azoles).



 Serial Dilutions: Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0. The final volume in each well should be 100 μL.

Broth Microdilution Assay

- Add 100 μL of the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.
- Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum) on each plate.
- Incubate the plates at 35°C.

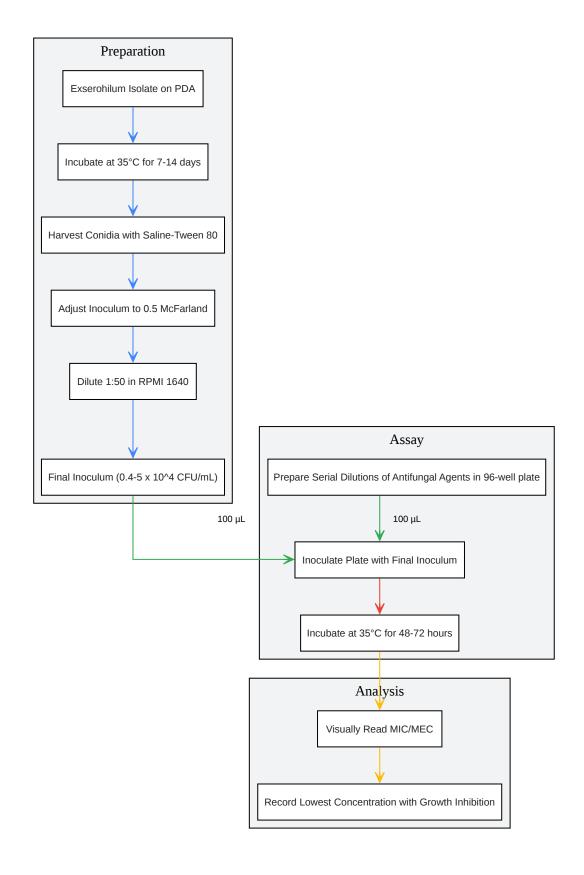
Reading and Interpreting Results

- Incubation Time: Read the MICs visually after 48 to 72 hours of incubation.[1]
- MIC Endpoint Determination:
 - Azoles and Amphotericin B: The MIC is the lowest concentration of the drug that causes
 100% inhibition of growth compared to the growth control.[9]
 - Echinocandins (Caspofungin, Micafungin, Anidulafungin): The endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the filamentous growth in the control well.
- Quality Control: Include a reference strain, such as Paecilomyces variotii ATCC MYA-3630,
 with each batch of tests to ensure the accuracy and reproducibility of the results.[1]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing of Exserohilum



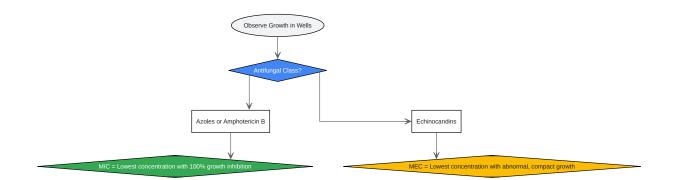


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Caption: Workflow for Exserohilum antifungal susceptibility testing.



Logical Relationship for MIC/MEC Determination



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Caption: Decision logic for endpoint determination.

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